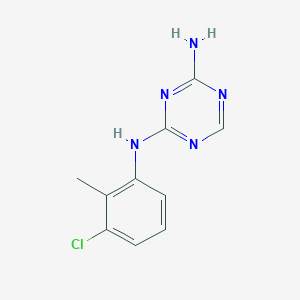

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

説明

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with two amine groups at positions 2 and 2. The 3-chloro-2-methylphenyl group at the N2 position distinguishes it from other triazine compounds.

Triazines are typically synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), as described in industrial protocols .

特性

IUPAC Name |

2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5/c1-6-7(11)3-2-4-8(6)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWGUTRJUZSEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424201 | |

| Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879624-53-0 | |

| Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Nucleophilic Substitution Using Cyanuric Chloride

The most widely reported method for synthesizing N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine involves sequential nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Cyanuric chloride’s three labile chlorine atoms allow for controlled functionalization under varying temperatures.

Second Substitution: Amine Functionalization

The second chlorine atom at position 6 is replaced by an amine group under milder conditions (45–60°C). Ammonia gas or aqueous ammonium hydroxide is introduced to a suspension of the dichloro intermediate in acetone. The reaction proceeds for 4–8 hours, followed by neutralization and ice-water quenching.

$$

\text{Dichloro intermediate} + \text{NH}_3 \xrightarrow{45^\circ \text{C}} \text{this compound}

$$

Yields for this step range from 65% to 78%, with purity enhanced by recrystallization.

Table 1: Optimized Conditions for Stepwise Substitution

| Step | Reactant | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Chloro-2-methylaniline | 1,4-Dioxane | 0–5°C | 2–6 | 70–85 |

| 2 | NH₃ | Acetone | 45°C | 4–8 | 65–78 |

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a high-efficiency alternative for synthesizing triazine derivatives. This method condenses multiple steps into a single reaction vessel, reducing time and improving yields.

Reaction Components and Mechanism

A mixture of cyanoguanidine, 3-chloro-2-methylbenzaldehyde, and ammonium chloride undergoes microwave-assisted cyclization in ethanol with hydrochloric acid catalysis. The reaction leverages the dielectric heating effect of microwaves to accelerate both cyclocondensation and dehydrogenative aromatization.

$$

\text{Cyanoguanidine} + \text{3-Chloro-2-methylbenzaldehyde} \xrightarrow{\text{微波, HCl}} \text{this compound}

$$

Typical conditions include 150–200 W irradiation for 15–30 minutes, achieving yields of 85–92%.

Metal-Catalyzed Coupling Approaches

Recent patents describe copper-catalyzed methods for constructing the triazine core while introducing aromatic substituents. This approach is particularly useful for sterically hindered substrates.

Catalytic System and Conditions

A mixture of cyanuric chloride, 3-chloro-2-methylaniline, and a copper(I) iodide catalyst is heated to 80–140°C in dimethylformamide (DMF) with a bipyridine ligand. The reaction proceeds via Ullmann-type coupling, forming C–N bonds between the triazine and aryl amine.

$$

\text{Cyanuric chloride} + \text{3-Chloro-2-methylaniline} \xrightarrow{\text{CuI, DMF}} \text{this compound}

$$

Yields reach 60–75% after 6–14 hours, with the catalyst enabling substitution at lower temperatures compared to non-catalytic methods.

Table 2: Metal-Catalyzed Synthesis Parameters

| Catalyst | Ligand | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuI | Bipyridine | DMF | 80–140°C | 6–14 | 60–75 |

Comparative Analysis of Methodologies

Yield and Efficiency

Practical Considerations

- Microwave and catalytic methods reduce energy consumption but require specialized equipment.

- Stepwise substitution remains the preferred choice for large-scale production due to scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The triazine ring can be reduced to form dihydrotriazine derivatives under reducing conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize the compound. The reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions. These reactions are conducted in inert solvents like tetrahydrofuran or ether under an inert atmosphere.

Major Products Formed

Substitution Reactions: The major products are substituted triazine derivatives with different functional groups replacing the chlorine atom.

Oxidation Reactions: The major products are N-oxides or other oxidized forms of the triazine derivative.

Reduction Reactions: The major products are dihydrotriazine derivatives with reduced triazine rings.

科学的研究の応用

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

作用機序

The mechanism of action of N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Structural Analogues and Substitution Effects

The biological and chemical properties of triazine derivatives are highly dependent on substituent groups. Below is a comparative analysis with key structural analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Their herbicidal activity arises from inhibition of photosynthesis, but the target compound’s 3-chloro-2-methylphenyl group may confer distinct mechanisms due to enhanced aromatic interactions .

Lipophilicity and Solubility :

- The target compound’s chloro and methyl groups enhance lipophilicity compared to atrazine’s alkyl chains, suggesting different environmental persistence and absorption profiles.

- Compounds with polar substituents (e.g., methoxy in , piperazinylmethyl in ) exhibit varied solubility, impacting their applicability in aqueous systems.

Synthetic Accessibility :

- Derivatives with simple aryl substituents (e.g., ) are synthetically straightforward, while those with complex groups (e.g., piperazinylmethyl in ) require multi-step protocols.

生物活性

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₁Cl₂N₅

- CAS Number : 879624-53-0

- Molecular Weight : 258.46 g/mol

- Structure : The compound features a triazine ring substituted with a chloromethyl group and a 3-chloro-2-methylphenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an antiviral agent and for its effects on cell proliferation.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, it has shown promising results in inhibiting viral replication in vitro.

Table 1: Antiviral Activity Data

The effective concentration (EC50) values indicate that this compound exhibits significant antiviral activity against Dengue Virus (DENV) and Tobacco Mosaic Virus (TMV), suggesting its potential as a therapeutic agent.

Anticancer Activity

In addition to its antiviral properties, this compound has demonstrated anticancer activity in various studies. It has been shown to inhibit the proliferation of cancer cells while sparing normal cells.

Table 2: Anticancer Activity Data

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, highlighting its potential as a targeted cancer therapy.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

-

Study on TNBC : In a study involving triple-negative breast cancer (TNBC) models, treatment with the compound resulted in significant tumor regression and reduced metastasis compared to control groups.

"Treatment with this compound inhibited lung metastasis more potently than known compounds."

- Antiviral Efficacy : Another study demonstrated that the compound effectively inhibited viral replication in MT-4 cells infected with DENV at concentrations lower than those required for other known antiviral agents.

Q & A

Q. What are the optimized synthetic routes for N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-component condensation reactions. A microwave-assisted method (50–100 W, 60–90°C) using cyanoguanidine, aromatic aldehydes, and substituted anilines in acidic conditions (HCl) improves reaction efficiency and reduces side products compared to conventional heating . For intermediates, phosphorus oxychloride or hydrazine hydrate may be used to functionalize the triazine core. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2:1 for aldehyde:cyanoguanidine:aniline) and inert atmosphere control to prevent oxidation .

Q. How can researchers address poor aqueous solubility during in vitro assays?

- Methodological Answer : Solubility challenges are common due to hydrophobic aryl substituents. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or ethanol (≤5% v/v) to dissolve the compound, followed by dilution in aqueous buffers.

- Surfactants : Add polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions .

- Salt formation : Hydrochloride salts (e.g., via HCl treatment during synthesis) enhance solubility in polar solvents .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : - and -NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; triazine carbons at δ 165–170 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 444.0539 for chloroaryl derivatives) .

- FT-IR : Detect amine N–H stretches (3200–3400 cm) and triazine ring vibrations (1550–1600 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antiproliferative activity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –CF, –Cl) at the para-position of the phenyl ring to enhance DNA intercalation. Derivatives with 3,4,5-trimethoxyphenyl groups show 2–3× higher activity against triple-negative breast cancer (TNBC) cells (IC = 6.25–8.18 μM) .

- QSAR Modeling : Use 3D-QSAR with CoMFA/CoMSIA to correlate steric/electrostatic fields with activity. Training sets require ≥20 derivatives with IC data from standardized MTT assays .

Q. What experimental strategies can elucidate resistance mechanisms in cancer cell lines?

- Methodological Answer :

- Transcriptomic Profiling : Perform RNA-seq on resistant MDA-MB-231 sublines to identify upregulated efflux pumps (e.g., ABCB1) or DNA repair genes (e.g., ERCC1) .

- Combination Therapy : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) or PARP inhibitors (e.g., olaparib) to reverse resistance. Synergy is quantified via Chou-Talalay combination indices .

Q. How can computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with topoisomerase IIα or EGFR kinase. Prioritize poses with hydrogen bonds to triazine amines and π-π stacking with aromatic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。